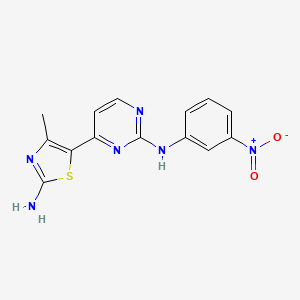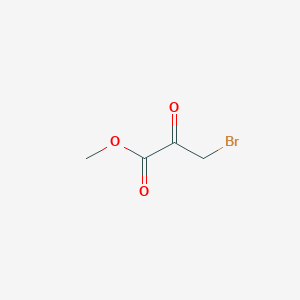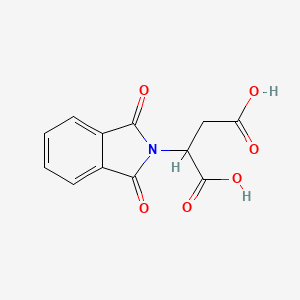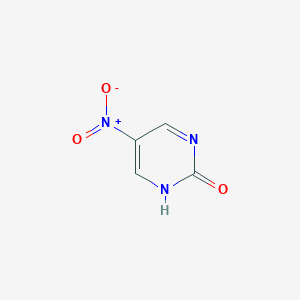
CK7
概要
説明
サイトケラチン 7は、内臓の腔を覆う単層上皮、腺の管、血管に特異的に発現しています 。このタンパク質は、上皮細胞の構造的完全性と機能において重要な役割を果たしています。
準備方法
サイトケラチン 7は体内で自然に合成され、通常、合成経路または工業的製造方法によって生成されることはありません。 これは、分化中にさまざまな上皮組織で発現します 。
化学反応の分析
サイトケラチン 7はタンパク質であるため、小さな有機分子のような典型的な化学反応は起こりません。 代わりに、ケラチン化と角質化などの生物学的プロセスに関与しています 。 サイトケラチン 7に特異的な抗体がタンパク質に結合し、顕微鏡下で可視化することで、免疫組織化学を用いて検出および分析することができます 。
科学的研究の応用
サイトケラチン 7は、特に病理学と腫瘍学において、科学研究で広く用いられています。 これは、肺、乳房、甲状腺、子宮内膜、子宮頸部、卵巣、唾液腺、および上部消化管の腺癌など、さまざまなタイプの上皮腫瘍のバイオマーカーとして役立ちます 。 また、卵巣癌や移行上皮癌を結腸癌や前立腺癌から区別するためにも用いられます 。 さらに、サイトケラチン 7は、クロモフォボ腎細胞癌の診断や模倣物の除外にも使用されます 。
作用機序
サイトケラチン 7は、上皮細胞の細胞骨格の構造成分として機能します。 これは、機械的サポートを提供し、細胞の形を維持する中間径フィラメントを形成します 。このタンパク質は、細胞増殖、移動、分化など、さまざまな細胞プロセスに関与しています。 癌の文脈では、サイトケラチン 7の発現は、転移性癌の原発部位を特定し、患者の予後を予測するために使用できます 。
類似の化合物との比較
サイトケラチン 7は、ケラチン 8やケラチン 18などの他のII型ケラチンを含むケラチンファミリーの一部です 。これらのタンパク質は、構造的および機能的な特性が類似していますが、上皮組織における発現パターンと特定の役割が異なります。 たとえば、ケラチン 8とケラチン 18は、サイトケラチン 7と比較して、単層、偽重層、および管状上皮でより広く発現しています 。 他の類似の化合物には、さまざまな種類の癌を区別するためにサイトケラチン 7と組み合わせてよく使用されるサイトケラチン 20などがあります 。
類似化合物との比較
Cytokeratin 7 is part of the keratin family, which includes other type II keratins such as keratin 8 and keratin 18 . These proteins share similar structural and functional properties but differ in their expression patterns and specific roles in epithelial tissues. For example, keratin 8 and keratin 18 are more widely expressed in simple, pseudostratified, and ductal epithelia compared to cytokeratin 7 . Other similar compounds include cytokeratin 20, which is often used in conjunction with cytokeratin 7 to differentiate between various types of carcinomas .
特性
IUPAC Name |
4-methyl-5-[2-(3-nitroanilino)pyrimidin-4-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O2S/c1-8-12(23-13(15)17-8)11-5-6-16-14(19-11)18-9-3-2-4-10(7-9)20(21)22/h2-7H,1H3,(H2,15,17)(H,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTKVFHLKPDNRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332265 | |
| Record name | Cdk2/9 Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507487-89-0 | |
| Record name | 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0507487890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cdk2/9 Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-AMINO-4-METHYL-5-THIAZOLYL)-N-(3-NITROPHENYL)-2-PYRIMIDINAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L9NBR9W3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[(4-Chlorophenyl)sulfanyl]aniline](/img/structure/B1348306.png)
![5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-](/img/structure/B1348310.png)
![{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1348311.png)




